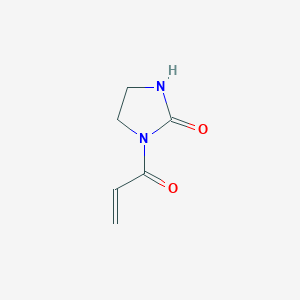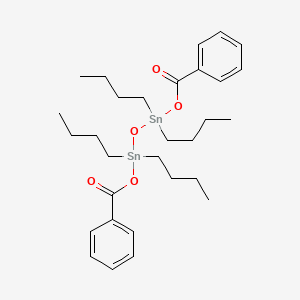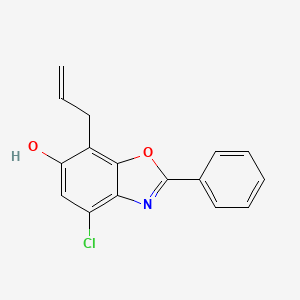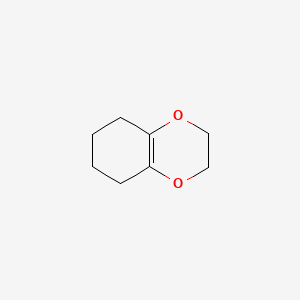![molecular formula C15H17NOS2 B14296451 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol CAS No. 113282-40-9](/img/structure/B14296451.png)
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is an organic compound that features both phenolic and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 3-anilino-2-chloropropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptophenol attacks the carbon atom bearing the chlorine atom in 3-anilino-2-chloropropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl groups can form disulfide bonds, which may play a role in the compound’s biological activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptophenol: Shares the phenolic and sulfanyl groups but lacks the anilino group.
3-Anilino-2-chloropropane: Contains the anilino group but lacks the phenolic and sulfanyl groups.
Phenol: Contains the phenolic group but lacks the sulfanyl and anilino groups.
Uniqueness
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is unique due to the presence of both phenolic and sulfanyl groups along with an anilino group
Properties
CAS No. |
113282-40-9 |
|---|---|
Molecular Formula |
C15H17NOS2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(3-anilino-2-sulfanylpropyl)sulfanylphenol |
InChI |
InChI=1S/C15H17NOS2/c17-14-8-4-5-9-15(14)19-11-13(18)10-16-12-6-2-1-3-7-12/h1-9,13,16-18H,10-11H2 |
InChI Key |
QPMNIWPIFMYJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CSC2=CC=CC=C2O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)



![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)


![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)


![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
